molecular formula C13H7BrN2O3 B15177225 Benzonitrile, 2-(2-bromophenoxy)-5-nitro- CAS No. 99902-78-0

Benzonitrile, 2-(2-bromophenoxy)-5-nitro-

Cat. No.: B15177225
CAS No.: 99902-78-0
M. Wt: 319.11 g/mol
InChI Key: CZDHZBVMEVXJAT-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(2-bromophenoxy)-5-nitro- is a substituted aromatic nitrile featuring a bromophenoxy group at position 2 and a nitro group at position 3. The bromophenoxy and nitro substituents likely confer distinct electronic and steric effects, influencing reactivity, solubility, and interactions in chemical or biological systems.

Properties

CAS No.

99902-78-0

Molecular Formula

C13H7BrN2O3

Molecular Weight

319.11 g/mol

IUPAC Name

2-(2-bromophenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C13H7BrN2O3/c14-11-3-1-2-4-13(11)19-12-6-5-10(16(17)18)7-9(12)8-15/h1-7H

InChI Key

CZDHZBVMEVXJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-(2-bromophenoxy)-5-nitro- typically involves multiple steps. One common method includes the bromination of phenoxybenzonitrile followed by nitration. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(2-bromophenoxy)-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 2-(2-bromophenoxy)-5-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of benzonitrile, 2-(2-bromophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenoxy moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key parameters of benzonitrile derivatives with structural similarities:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents LogP Key Applications/Notes References
Benzonitrile, 2-[[4-[2-(acetyloxy)ethylamino]phenyl]azo]-5-nitro- (12223-39-1) C₂₀H₁₈N₆O₄ 406.403 Azo, acetyloxyethyl, cyanoethyl 3.67 HPLC analysis (RP-HPLC, MS-compatible)
Benzonitrile, 2-(cyclopropylamino)-5-nitro- (941017-94-3) C₁₀H₉N₃O₂ 203.2 Cyclopropylamino -2.02* Potential pharmaceutical intermediate
Benzonitrile, 2-[(4-methoxyphenyl)amino]-5-nitro- (85020-89-9) C₁₄H₁₁N₃O₃ 269.26 Methoxyphenylamino N/A IRRITANT class; research chemical
Benzonitrile, 5-bromo-2-(difluoromethoxy)- (1261859-60-2) C₈H₄BrF₂NO 248.02 Difluoromethoxy, bromo N/A Requires 2–8°C storage; halogenated
Target Compound (Hypothetical) C₁₃H₈BrN₂O₃† ~333.12‡ Bromophenoxy, nitro ~2.5–3.5 (estimated) Likely intermediate or specialty chemical N/A

*Predicted value; †Estimated based on substituents; ‡Calculated from molecular formula.

Key Observations:
  • Substituent Effects: The bromophenoxy group in the target compound introduces steric bulk and electron-withdrawing effects compared to smaller substituents like cyclopropylamino or methoxyphenylamino . This may reduce solubility in polar solvents but enhance stability in organic matrices.
  • LogP Trends : The azo-containing analog (LogP 3.67) suggests that nitro and aromatic substituents increase lipophilicity, aligning with the target compound’s estimated LogP.

Biological Activity

Benzonitrile, 2-(2-bromophenoxy)-5-nitro- (CAS No. 99902-78-0) is an organic compound that belongs to the class of nitro-substituted benzonitriles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Anticancer Properties

Research indicates that nitro compounds, including derivatives of benzonitrile, exhibit significant anticancer activity. For instance, a study highlighted that various nitro compounds demonstrate antineoplastic effects by inhibiting specific biomolecules involved in cancer progression, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Benzonitrile derivatives are explored for their ability to induce apoptosis in cancer cells through modulation of signaling pathways like AKT/BIM .

Antimicrobial and Antiparasitic Effects

Benzonitrile derivatives have also been investigated for their antimicrobial properties. A study indicated that certain nitrobenzamide derivatives showed potent activity against a range of pathogens, suggesting a broad-spectrum antimicrobial potential . Additionally, research on related compounds has revealed antiparasitic activities, making them candidates for further exploration in treating diseases caused by protozoan parasites .

The mechanisms through which benzonitrile derivatives exert their biological effects are multifaceted. The presence of the nitro group is crucial for their activity, as it can participate in redox reactions leading to the generation of reactive oxygen species (ROS), which are known to induce cell death in cancerous cells . Furthermore, structural modifications, such as the introduction of halogens or additional functional groups, can enhance their binding affinity to target proteins and improve their pharmacological profiles.

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that certain benzonitrile derivatives displayed significant cytotoxicity against melanoma cell lines. These compounds induced morphological changes consistent with apoptosis, such as DNA fragmentation and phosphatidylserine translocation .
  • Antimicrobial Efficacy : A series of synthesized benzonitrile derivatives were evaluated for their antimicrobial activity against various bacterial strains. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antiparasitic Screening : Experimental evaluations showed that specific benzonitrile compounds had notable effects against Trypanosoma brucei, the causative agent of African sleeping sickness. These findings support the potential use of these compounds in developing new antiparasitic therapies .

Table 1: Biological Activity of Benzonitrile Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
Benzonitrile, 2-(2-bromophenoxy)-5-nitro-AnticancerMelanoma Cell LinesInduces apoptosis
Nitrobenzamide DerivativeAntimicrobialVarious Bacterial StrainsMIC comparable to antibiotics
Benzonitrile DerivativeAntiparasiticTrypanosoma bruceiSignificant inhibition
MechanismDescription
ROS GenerationInduces oxidative stress leading to cell death in cancer cells
Enzyme InhibitionInhibits key enzymes such as iNOS and COX-2 involved in inflammation
Apoptosis InductionTriggers apoptotic pathways through modulation of AKT/BIM signaling

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